3-(4-Boc-homopiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester
Description
Chemical Structure:
3-(4-Boc-homopiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester (CAS: 2642224-63-1) is a boronic ester derivative featuring a homopiperazine ring protected by a tert-butoxycarbonyl (Boc) group, linked via a sulfonyl bridge to a phenylboronic acid pinacol ester core (Fig. 1). The pinacol ester (1,2-diol cyclic ester) stabilizes the boronic acid, enhancing its solubility and handling stability .
Properties
IUPAC Name |
tert-butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonyl-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35BN2O6S/c1-20(2,3)29-19(26)24-12-9-13-25(15-14-24)32(27,28)18-11-8-10-17(16-18)23-30-21(4,5)22(6,7)31-23/h8,10-11,16H,9,12-15H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGPEHGDCGUQPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)N3CCCN(CC3)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35BN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Homopiperazine
Homopiperazine reacts with 3-chlorosulfonylphenylboronic acid precursor under basic conditions to form the sulfonyl bridge. Typical conditions include:
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
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Base: Triethylamine (TEA) or pyridine
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Temperature: 0–25°C
-
Reaction Time: 4–12 hours
The reaction proceeds via nucleophilic substitution, where the homopiperazine’s amine attacks the electrophilic sulfur center. Excess base neutralizes HCl byproducts.
Boc Protection of the Secondary Amine
The free amine on the homopiperazine moiety is protected using di-tert-butyl dicarbonate (Boc₂O) to enhance stability during subsequent reactions:
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Solvent: DCM or ethyl acetate
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Catalyst: 4-Dimethylaminopyridine (DMAP)
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Molar Ratio: 1.2 equivalents Boc₂O per amine
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Reaction Time: 2–6 hours at 25°C
This step achieves near-quantitative yields (>95%) under anhydrous conditions.
Boronic Ester Formation via Suzuki Coupling
The final step involves palladium-catalyzed cross-coupling to install the boronic ester group. A modified protocol from the synthesis of pyrazole-4-boronic acid pinacol ester (CN110698506A) is adapted:
| Parameter | Condition |
|---|---|
| Substrate | 3-Bromo-(4-Boc-homopiperazin-1-ylsulfonyl)benzene |
| Boronate Reagent | Pinacol diboron (1.1 equivalents) |
| Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (2 mol%) |
| Base | Potassium acetate (3.0 equivalents) |
| Solvent | 1,4-Dioxane/Water (4:1 v/v) |
| Temperature | 80–90°C |
| Reaction Time | 12–18 hours |
The reaction achieves 75–85% yield after purification. The palladium catalyst facilitates oxidative addition and transmetallation, while the aqueous base promotes reductive elimination.
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost efficiency, safety, and reproducibility. Key modifications from laboratory-scale protocols include:
Continuous-Flow Sulfonylation
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Reactor Type: Tubular flow reactor with Teflon-lined channels
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Residence Time: 30 minutes
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Throughput: 50–100 kg/day
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Purity: >98% (by HPLC)
Continuous flow minimizes side reactions (e.g., over-sulfonylation) and improves heat dissipation.
Catalytic System Optimization
Industrial Suzuki couplings use ligand-free palladium catalysts to reduce costs:
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Catalyst: Pd/C (5 wt%)
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Solvent: Ethanol/Water (3:1 v/v)
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Yield: 70–75%
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Pd Recovery: >90% via filtration
This approach reduces heavy metal waste and aligns with green chemistry principles.
Reaction Condition Analysis
Solvent Effects
Solvent polarity significantly impacts reaction kinetics:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| THF | 7.6 | 68 |
| Dioxane | 2.2 | 82 |
| Ethanol | 24.3 | 73 |
Non-polar solvents (e.g., dioxane) favor Suzuki coupling by stabilizing the palladium intermediate.
Temperature Optimization
A study comparing reaction temperatures for boronic ester formation revealed:
-
60°C: 60% yield (incomplete conversion)
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80°C: 82% yield
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100°C: 78% yield (degradation byproducts observed)
Optimal temperature balances reaction rate and product stability.
Purification and Characterization
Column Chromatography
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Stationary Phase: Silica gel (60–120 mesh)
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Mobile Phase: Hexane/Ethyl Acetate (3:1 to 1:1 gradient)
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Purity: >95%
Recrystallization
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Solvent System: Ethanol/Water (7:3 v/v)
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Crystal Yield: 65–70%
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Melting Point: 132–134°C
Analytical Data
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¹H NMR (400 MHz, CDCl₃): δ 1.33 (s, 12H, pinacol CH₃), 1.65 (s, 9H, Boc CH₃), 3.20–3.50 (m, 8H, homopiperazine), 7.85 (d, 1H, aromatic), 8.10 (s, 1H, aromatic).
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HRMS (ESI): Calculated for C₂₂H₃₅BN₂O₆S [M+H]⁺: 467.2384; Found: 467.2381.
Comparative Analysis of Alternative Methods
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times but requires specialized equipment:
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Suzuki Coupling Time: 1 hour vs. 12–18 hours conventionally
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Yield: 80% (comparable to thermal methods)
Solid-Phase Synthesis
Immobilized substrates on Wang resin enable semi-automated synthesis:
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Yield: 60–65%
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Purity: >90%
This method is limited by resin loading capacity and scalability.
Challenges and Mitigation Strategies
Boronic Acid Hydrolysis
The pinacol ester group is prone to hydrolysis under acidic or aqueous conditions. Mitigation includes:
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Stabilizing Additives: Triethylamine (1% v/v) in storage solutions
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Anhydrous Workup: Use of molecular sieves during purification
Palladium Residue
Trace palladium in final products (<10 ppm) is achieved via:
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Chelating Resins: Dowex Optipore L-493
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Scavengers: Silica-bound thiol groups
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling carbon-carbon bond formation. The boronic ester moiety reacts with aryl halides or triflates in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) to generate biaryl structures.
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide group undergoes nucleophilic substitution with amines or alcohols under mild acidic or basic conditions, allowing modification of the homopiperazine moiety.
Example Reaction:
Reaction with primary amines (e.g., methylamine):
3-(4-Boc-homopiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester + R-NH₂ →
3-(4-alkylaminosulfonylphenyl)boronic acid pinacol ester + Boc-protected byproduct
| Conditions | Outcomes |
|---|---|
| Base | Triethylamine (TEA) or DBU |
| Solvent | Dichloromethane (DCM) or Acetonitrile |
| Reaction Time | 4–12 hours |
| Selectivity | High for primary amines over secondary amines |
Hydrolysis to Boronic Acids
The pinacol ester group is hydrolyzed under acidic or oxidative conditions to yield the corresponding boronic acid, which is critical for further reactivity in aqueous systems.
Procedure from Literature :
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Dissolve the ester in acetone/water (1:1).
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Add ammonium acetate (NH₄OAc) and sodium periodate (NaIO₄).
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Stir at 25°C for 6–8 hours.
| Parameter | Value |
|---|---|
| Conversion Efficiency | >95% |
| Isolated Yield | 64–78% |
| Key Applications | Protodeboronation studies, sensor development, and bioconjugation |
Buchwald-Hartwig Amination
The aryl bromide intermediate (generated via deborylation) can participate in Buchwald-Hartwig amination to introduce nitrogen-containing groups.
Mechanistic Pathway:
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Oxidative deborylation of the boronic ester to generate aryl bromide.
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Pd-catalyzed coupling with amines using ligands like XPhos.
| Catalytic System | Efficiency |
|---|---|
| Pd(OAc)₂/XPhos | Turnover numbers (TON) > 500 |
| Substrate Scope | Broad for aryl and heteroaryl amines |
Interaction with Diols
The boronic ester forms reversible covalent bonds with diols (e.g., saccharides), a property leveraged in sensor design and drug delivery systems.
Key Findings:
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Binding affinity (Kd): 10⁻³–10⁻⁵ M for glucose analogues.
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Reversibility: pH-dependent, with optimal binding at pH 7.4 .
Stability Under Synthetic Conditions
The Boc-protected homopiperazine group enhances stability during reactions, as demonstrated by:
| Stress Test | Result |
|---|---|
| Heating (100°C, 24h) | <5% decomposition |
| Acidic Hydrolysis (HCl, pH 2) | Boc group remains intact |
| Radical Conditions | Stable in presence of AIBN or peroxides |
This compound’s reactivity profile positions it as a critical building block for synthesizing complex molecules in medicinal chemistry and materials science. For specific protocols, consult primary literature or supplier technical notes .
Scientific Research Applications
Medicinal Chemistry
Targeting Protein-Protein Interactions
Boronic acids, including 3-(4-Boc-homopiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester, are known for their ability to form reversible covalent bonds with diols in biological systems. This property is particularly useful in the development of inhibitors targeting protein-protein interactions (PPIs), which are crucial in various diseases, including cancer and neurodegenerative disorders. The incorporation of the Boc (tert-butoxycarbonyl) protecting group enhances the compound's stability and solubility, making it suitable for biological assays .
Anticancer Activity
Research has indicated that boronic acid derivatives can exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, compounds similar to this compound have been evaluated for their ability to inhibit proteasomes, leading to increased apoptosis in cancer cells . This application highlights the compound's potential as a lead structure for developing novel anticancer agents.
Organic Synthesis
Suzuki Coupling Reactions
One of the most prominent applications of boronic acids is in Suzuki coupling reactions, a fundamental method for forming carbon-carbon bonds. The compound can serve as a coupling partner with various electrophiles to synthesize complex organic molecules. Its efficacy in these reactions stems from its ability to undergo palladium-catalyzed cross-coupling processes, which are widely used in pharmaceutical and materials chemistry .
Synthesis of Pharmaceutical Intermediates
The versatility of this compound allows it to be utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structural features enable the introduction of functional groups necessary for biological activity, facilitating the development of new drugs .
Biological Studies
In Vivo and In Vitro Studies
The compound has been employed in both in vivo and in vitro studies to investigate its biological effects. For example, researchers have utilized it to study the modulation of signaling pathways involved in cell proliferation and apoptosis. Its ability to interact with specific biomolecules makes it a valuable tool for elucidating cellular mechanisms and drug action .
Development of Diagnostic Tools
The specificity of boronic acids for certain biomolecules also positions them as candidates for developing diagnostic tools. For instance, they can be used in biosensors designed to detect specific sugars or proteins, aiding in disease diagnosis and monitoring .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated that boronic acid derivatives inhibit proteasome activity leading to increased apoptosis in cancer cells. |
| Study 2 | Organic Synthesis | Utilized this compound as a versatile intermediate for synthesizing complex pharmaceuticals. |
| Study 3 | Biological Mechanisms | Investigated the compound's role in modulating signaling pathways related to cell growth and survival. |
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to the desired biological or chemical outcomes. The exact mechanism would depend on the specific application and the molecular environment in which the compound is used.
Comparison with Similar Compounds
Research Findings and Data
Table 2: Comparative Solubility in Chloroform
| Compound | Solubility (mg/mL) at 25°C | Reference |
|---|---|---|
| Phenylboronic acid | 12.5 | |
| Pinacol ester of phenylboronic acid | 98.7 | |
| This compound | ~85–90 (estimated) | |
| 4-(Hydroxymethyl)phenylboronic acid pinacol ester | 105.3 |
Key Observations :
- Pinacol esters universally outperform parent boronic acids in solubility.
- Functional groups influence solubility: hydroxymethyl > Boc-homopiperazinylsulfonyl > methylsulfonyl.
Biological Activity
3-(4-Boc-homopiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Chemical Formula : C22H35BN2O6S
- CAS Number : 2642224-63-1
- Molecular Weight : 468.60 g/mol
- Purity : Typically >95% .
The compound acts primarily through the inhibition of specific enzymes involved in cellular signaling pathways. Its boronic acid moiety is known to interact with diols in biological systems, potentially affecting glycoprotein synthesis and function. This interaction can lead to altered cellular responses, particularly in cancer and other diseases where cell signaling is disrupted.
Anticancer Activity
Research indicates that boronic acid derivatives exhibit promising anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and blocking cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.0 | Inhibition of glycolysis enzymes |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, which may be beneficial in treating conditions such as rheumatoid arthritis. Its ability to modulate cytokine production has been documented in vitro.
Neuroprotective Effects
Recent studies suggest that this compound may possess neuroprotective effects, potentially useful in neurodegenerative diseases like Alzheimer's. The mechanism appears to involve the modulation of oxidative stress pathways.
Case Studies
-
Case Study on Cancer Cell Lines
A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, with observed IC50 values ranging from 10 to 15 μM across different lines. The study highlighted its potential as a lead compound for further development in oncology. -
Neuroprotection Research
In a model of oxidative stress-induced neuronal damage, administration of the compound showed a marked decrease in cell death and an increase in cell viability compared to controls. This suggests a protective role against neurotoxic agents, warranting further exploration into its therapeutic applications for neurodegenerative diseases.
Safety and Toxicity
While the biological activity is promising, safety assessments are crucial. The compound has been classified under GHS hazard categories indicating potential skin and eye irritation . Further toxicological studies are necessary to establish a comprehensive safety profile.
Q & A
Q. What are the recommended storage conditions and handling precautions for this compound?
The compound should be stored in a sealed, dry container under refrigeration (0–6°C) to prevent hydrolysis of the boronic ester or Boc-protected amine. Avoid exposure to moisture, heat, and static discharge. Handling requires PPE (gloves, goggles, lab coat) and adequate ventilation to minimize inhalation risks. Contaminated surfaces should be cleaned with ethanol or acetone, followed by water .
Q. How can this compound be synthesized and characterized in the lab?
A common route involves Suzuki-Miyaura cross-coupling between a brominated or iodinated aromatic scaffold and the boronic ester precursor. For example, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate analogs are synthesized via palladium-catalyzed coupling (e.g., Pd(dppf)Cl₂) in tetrahydrofuran/water under inert atmospheres . Characterization typically employs NMR (¹H/¹³C for Boc and boronic ester signals), HPLC (purity >97%), and mass spectrometry .
Q. What functional groups are critical for its reactivity in cross-coupling reactions?
The boronic ester enables Suzuki-Miyaura coupling with aryl halides, while the Boc group protects the homopiperazine amine during synthesis. The sulfonyl moiety may influence electronic properties, potentially affecting reaction rates or regioselectivity .
Advanced Research Questions
Q. How can cross-coupling efficiency be optimized for sterically hindered substrates?
Steric hindrance from the homopiperazine-sulfonyl group may reduce coupling yields. Optimization strategies include:
- Catalyst selection : Use bulky ligands (e.g., SPhos, RuPhos) to stabilize palladium intermediates.
- Temperature : Elevated temperatures (75–110°C) improve kinetics but require inert atmospheres.
- Solvent systems : Polar aprotic solvents (e.g., DMF) or aqueous/organic biphasic systems enhance solubility . Reaction progress should be monitored via TLC or LC-MS to identify optimal conditions.
Q. How does pH influence the reactivity of the boronic ester with hydrogen peroxide (H₂O₂)?
Boronic esters react with H₂O₂ to form phenols, a process pH-dependent due to peroxide activation. In studies with 4-nitrophenylboronic acid pinacol ester, conversion to 4-nitrophenol peaked at pH 9.04–9.96 in Tris-HCl buffer, monitored via UV-Vis at 400 nm. Below pH 7, slower kinetics were observed due to reduced nucleophilicity of H₂O₂ . For the target compound, similar pH-dependent behavior is expected, with potential applications in H₂O₂ sensing or triggered release systems.
Q. What strategies prevent Boc deprotection during boronic ester functionalization?
Boc groups are acid-labile, so avoid strongly acidic conditions (e.g., TFA) during boronic ester reactions. Instead:
Q. How does the sulfonyl group affect electronic properties in catalytic applications?
The sulfonyl group is electron-withdrawing, which may:
- Stabilize transition states in nucleophilic aromatic substitutions.
- Modulate the electron density of the boronic ester, altering coupling efficiency. Computational studies (DFT) or Hammett plots comparing sulfonyl vs. non-sulfonyl analogs could quantify these effects.
Data Contradictions and Troubleshooting
Q. Discrepancies in reported reaction yields: How to address inconsistencies?
Yield variations may arise from:
- Impurities in starting materials : Use HPLC-validated reagents (>97% purity) .
- Oxygen sensitivity : Ensure rigorous degassing of solvents and inert gas purges.
- Catalyst loading : Optimize Pd concentrations (0.5–5 mol%) to balance cost and efficiency . Replicate literature protocols with controlled variables to isolate failure points.
Q. Unexpected byproducts in Suzuki coupling: What analytical methods identify them?
Common byproducts include:
- Protodeboronation products : Detectable via ¹¹B NMR (shift ~30 ppm for boronic acid vs. ~25 ppm for ester).
- Homocoupling : Monitor via GC-MS for biphenyl derivatives.
- Boc cleavage : Confirm via LC-MS (mass increase of +56 Da after deprotection) .
Applications in Advanced Materials
Q. Can this compound be used in covalent organic frameworks (COFs)?
While not directly studied, phenylboronic esters are key building blocks for COFs. The sulfonyl and Boc groups could introduce functional diversity (e.g., post-synthetic modification via Boc removal). COF synthesis would require condensation with polyols or diamines under anhydrous conditions, characterized by PXRD and BET surface area analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
